molecular formula C13H10FNOS B11496628 7-(2-fluorophenyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one

7-(2-fluorophenyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one

Cat. No.: B11496628
M. Wt: 247.29 g/mol
InChI Key: XVMSTVOBMVNLCH-UHFFFAOYSA-N
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Description

7-(2-Fluorophenyl)-4H,5H,6H,7H-thieno[3,2-b]pyridin-5-one is a heterocyclic compound that features a thienopyridine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-fluorophenyl)-4H,5H,6H,7H-thieno[3,2-b]pyridin-5-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of 2-aminopyridine with α-bromoacetophenone in the presence of a base can yield the desired thienopyridine structure .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as solvent-free synthesis and microwave-assisted reactions can be employed to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

7-(2-Fluorophenyl)-4H,5H,6H,7H-thieno[3,2-b]pyridin-5-one can undergo various chemical reactions including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as halogens or nitro groups .

Scientific Research Applications

7-(2-Fluorophenyl)-4H,5H,6H,7H-thieno[3,2-b]pyridin-5-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 7-(2-fluorophenyl)-4H,5H,6H,7H-thieno[3,2-b]pyridin-5-one involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed effects. For instance, the compound may inhibit certain enzymes or receptors, thereby affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(2-Fluorophenyl)-4H,5H,6H,7H-thieno[3,2-b]pyridin-5-one is unique due to its specific substitution pattern and the presence of both fluorine and thienopyridine moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C13H10FNOS

Molecular Weight

247.29 g/mol

IUPAC Name

7-(2-fluorophenyl)-6,7-dihydro-4H-thieno[3,2-b]pyridin-5-one

InChI

InChI=1S/C13H10FNOS/c14-10-4-2-1-3-8(10)9-7-12(16)15-11-5-6-17-13(9)11/h1-6,9H,7H2,(H,15,16)

InChI Key

XVMSTVOBMVNLCH-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(C=CS2)NC1=O)C3=CC=CC=C3F

Origin of Product

United States

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